Lumateperone

Übersicht

Beschreibung

Lumateperone is a novel 2nd generation antipsychotic used to manage both positive and negative symptoms in patients with schizophrenia . It is also used alone or with other medicines (e.g., lithium or valproate) to treat depressive episodes in patients with bipolar I or II disorder (bipolar depression) .

Synthesis Analysis

A novel synthesis of the late-stage tetracyclic key intermediate of lumateperone starting from the commercially available quinoxaline has been described . The tetracyclic skeleton was constructed by the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate in a Fischer indole synthesis .

Molecular Structure Analysis

Lumateperone has a unique receptor binding profile and differs from other antipsychotics in that it modulates glutamate, serotonin, and dopamine . It has a molecular weight of 393.5 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lumateperone are complex and involve multiple steps . The key intermediate is formed by a Fischer indole synthesis .

Physical And Chemical Properties Analysis

Lumateperone has a molecular formula of C24H28FN3O and a molecular weight of 393.5 g/mol . It is an orally active, potent 5-HT2A antagonist, posts

Wissenschaftliche Forschungsanwendungen

Lumateperone: A Comprehensive Analysis of Scientific Research Applications

Treatment of Schizophrenia: Lumateperone has been approved for the treatment of schizophrenia in adults. It is a novel antipsychotic that modulates serotonin, dopamine, and glutamate neurotransmission, which are key neurotransmitters implicated in serious mental illness. Studies have shown that Lumateperone is effective in treating positive, negative, and cognitive symptoms associated with schizophrenia .

Mixed Features in Depression: Lumateperone has been evaluated for its effectiveness in patients with major depressive disorder (MDD) who experience a depressive episode of bipolar disorder with mixed features. These patients tend to have more severe symptoms and poorer treatment outcomes, and Lumateperone has been studied as a potential treatment option .

Demographic Subgroup Efficacy: Interaction analyses have suggested consistent treatment effects for demographic subgroups based on race, ethnicity, age, and sex for Lumateperone in the treatment of schizophrenia .

Safety and Tolerability Profile: Lumateperone exhibits a favorable tolerability and safety profile when compared to placebo, representing a first-line treatment strategy for adults with schizophrenia .

Wirkmechanismus

Target of Action

Lumateperone, also known as ITI-007, is a novel second-generation antipsychotic . It has a unique receptor binding profile and modulates three key neurotransmitters that contribute to the pathophysiology of schizophrenia: glutamate, serotonin, and dopamine . Lumateperone’s primary targets are the dopamine D2 receptors, serotonin 5-HT2A receptors, and the serotonin transporter .

Mode of Action

Lumateperone acts as a potent antagonist at the serotonin 5-HT2A receptors, a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors, and a serotonin reuptake inhibitor . This unique mechanism of action allows it to modulate the neurotransmission of serotonin, dopamine, and glutamate . It is selective for dopamine D2 receptors in the mesolimbic and mesocortical brain regions, and it has minimal off-target activity .

Biochemical Pathways

Lumateperone’s action on the dopamine D2, serotonin 5-HT2A receptors, and serotonin transporter impacts several biochemical pathways. It serves as a presynaptic dopamine partial agonist, a serotonin reuptake inhibitor, and an indirect modulator of glutamatergic systems . This modulation of serotonin, dopamine, and glutamate neurotransmission can have significant implications for treating schizophrenia and bipolar depression .

Pharmacokinetics

Lumateperone undergoes extensive metabolism by multiple enzymes, including UGT1A1, UGT1A4, UGT2B15, aldoketoreductase (AKR)1C1, AKR1B10, AKR1C4, CYP3A4, CYP2C8, and CYP1A2, to produce over 20 metabolites . The bioavailability of Lumateperone is 4.4% . It reaches maximum plasma concentrations within 1–2 hours and has a terminal elimination half-life of 18 hours .

Result of Action

The molecular and cellular effects of Lumateperone’s action result in alleviating both positive and negative symptoms of schizophrenia . It significantly reduces the severity of schizophrenia compared with placebo . Lumateperone also exhibits a favorable tolerability and safety profile with placebo level rates of weight gain, metabolic disruption, akathisia, extrapyramidal side effects (excluding akathisia), and prolactin elevation .

Action Environment

Environmental factors such as pregnancy complications, advanced paternal age, childhood trauma, migration, social isolation, urbanicity, and substance abuse have been linked to the development of schizophrenia . These factors could potentially influence the action, efficacy, and stability of Lumateperone.

Eigenschaften

IUPAC Name |

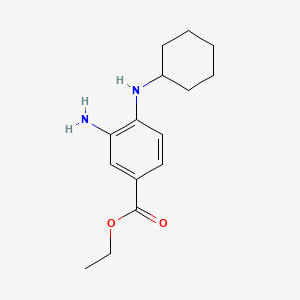

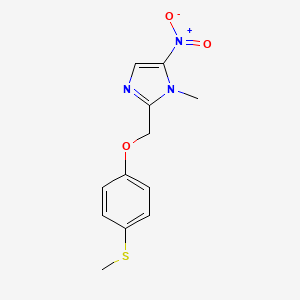

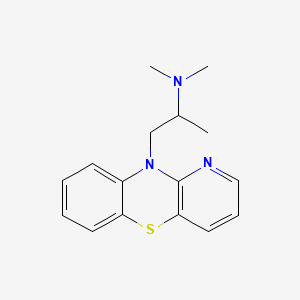

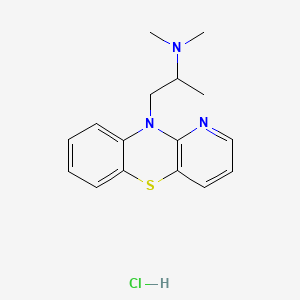

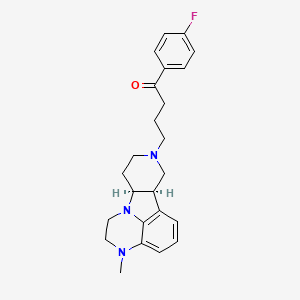

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101217 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Lumateperone | |

CAS RN |

313369-37-8, 313368-91-1 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumateperone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMATEPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes lumateperone's mechanism of action unique?

A1: Lumateperone stands out due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. []

Q2: How does lumateperone interact with dopamine receptors?

A2: Lumateperone acts as a postsynaptic antagonist and a presynaptic partial agonist at dopamine D2 receptors. It demonstrates potent antagonist activity at postsynaptic D2 receptors, effectively blocking the effects of dopamine. []

Q3: What is the significance of lumateperone's interaction with the mTOR pathway?

A3: Lumateperone acts as an indirect glutamatergic (GluN2B) phosphoprotein modulator. This interaction with the mTOR pathway is believed to contribute to its antidepressant effects. [, , ]

Q4: How does lumateperone affect serotonin receptors?

A4: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors. It also exhibits serotonin reuptake inhibition, further influencing serotonin levels in the brain. [, , ]

Q5: What is the evidence for lumateperone's efficacy in treating schizophrenia?

A5: Two placebo-controlled clinical trials demonstrated that lumateperone 42 mg significantly improved symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) total score compared with placebo. [, ]

Q6: How does lumateperone compare to risperidone in terms of efficacy and tolerability?

A6: In clinical trials comparing lumateperone 42 mg to risperidone 4 mg, lumateperone showed similar efficacy in improving schizophrenia symptoms. Importantly, lumateperone demonstrated a more favorable safety and tolerability profile, particularly regarding weight gain, metabolic parameters, extrapyramidal symptoms (EPS), and prolactin levels. [, , ]

Q7: What were the findings of the open-label safety switching study (Study 303) regarding lumateperone's long-term effects?

A7: In the 1-year open-label study, lumateperone demonstrated sustained efficacy in improving schizophrenia symptoms and a favorable safety profile with minimal metabolic, EPS, and cardiovascular issues compared to standard-of-care antipsychotic therapy. [, ]

Q8: How does lumateperone impact social functioning in individuals with schizophrenia?

A8: A post hoc analysis of a clinical trial revealed that lumateperone 42 mg significantly improved schizophrenia symptoms related to social functioning, measured by the PANSS Prosocial factor. []

Q9: Has lumateperone shown efficacy in treating bipolar depression?

A9: Yes, a Phase 3 randomized, double-blind, placebo-controlled study demonstrated that lumateperone 42 mg significantly improved depressive symptoms in patients with bipolar I or bipolar II disorder experiencing a major depressive episode. [, , ]

Q10: How does lumateperone's safety profile compare to other atypical antipsychotics?

A10: Lumateperone has demonstrated a favorable safety and tolerability profile compared to other atypical antipsychotics, particularly regarding weight gain, metabolic parameters, and extrapyramidal symptoms (EPS). [, , , , ]

Q11: Does lumateperone carry a risk of extrapyramidal symptoms (EPS)?

A11: Lumateperone is associated with a low risk of EPS. Clinical trials show a lower incidence of EPS-related adverse events compared to risperidone and rates comparable to placebo. [, ]

Q12: What are potential areas for future research on lumateperone?

A12: Future research could investigate lumateperone's long-term effects, its efficacy in treating specific symptom domains of schizophrenia, such as negative symptoms and cognitive impairment, and its potential for use in other neuropsychiatric disorders. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.